molecular formula C21H41NO B11968553 Propanenitrile, 3-(octadecyloxy)- CAS No. 87470-41-5

Propanenitrile, 3-(octadecyloxy)-

Cat. No.: B11968553
CAS No.: 87470-41-5
M. Wt: 323.6 g/mol
InChI Key: MKNBEAIORABCMG-UHFFFAOYSA-N
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Description

Propanenitrile, 3-(octadecyloxy)- is a nitrile derivative with the molecular formula C21H39NO, comprising a propanenitrile backbone substituted with an octadecyloxy (C18H37O-) group at the 3-position. This compound belongs to the family of alkoxy-substituted propanenitriles, which are characterized by their nitrile functional group and variable alkoxy chains. The octadecyloxy group imparts significant hydrophobicity, making the compound less polar and more soluble in organic solvents compared to shorter-chain analogs.

Properties

CAS No.

87470-41-5

Molecular Formula

C21H41NO

Molecular Weight

323.6 g/mol

IUPAC Name

3-octadecoxypropanenitrile

InChI

InChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h2-18,20-21H2,1H3

InChI Key

MKNBEAIORABCMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCC#N

physical_description

Liquid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanenitrile, 3-(octadecyloxy)- can be synthesized through several methods:

Industrial Production Methods

Industrial production of nitriles often involves the ammoxidation of alcohols or aldehydes. For example, propanol can be converted to propanenitrile through ammoxidation .

Mechanism of Action

The mechanism of action of propanenitrile, 3-(octadecyloxy)- involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the octadecyloxy group can influence the compound’s solubility and interactions with other molecules .

Comparison with Similar Compounds

Structural and Molecular Properties

Alkoxy-substituted propanenitriles differ primarily in the length and branching of their alkoxy chains. Below is a comparison of 3-(octadecyloxy)propanenitrile with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Alkoxy Chain Length
Propanenitrile, 3-(octyloxy)- 16728-49-7 C11H21NO 183.29 C8 (linear)
Propanenitrile, 3-(dodecyloxy)- 56637-94-6 C15H29NO 239.40 C12 (linear)
Propanenitrile, 3-(octadecyloxy)- Not available C21H39NO ~325.55 (calculated) C18 (linear)
Propanenitrile, 3-(isooctyloxy)- 58936-29-1 C11H21NO 183.29 C8 (branched)

Key Observations :

  • Molecular Weight : Increases linearly with alkoxy chain length, impacting physical properties like boiling point and viscosity.
  • Solubility: Longer chains (e.g., C18) reduce polarity, enhancing solubility in non-polar solvents like hexane or toluene, whereas shorter chains (e.g., C8) retain partial solubility in polar aprotic solvents .
  • Branching Effects : Branched analogs (e.g., isooctyloxy) exhibit lower melting points compared to linear-chain derivatives due to reduced crystallinity .

Physical and Chemical Properties

Boiling Points and Thermal Stability
  • 3-(Octyloxy)propanenitrile : Estimated boiling point ~200–220°C (based on analogs).
  • 3-(Dodecyloxy)propanenitrile : Boiling point likely ~250–270°C.
  • 3-(Octadecyloxy)propanenitrile : Predicted boiling point >300°C due to increased van der Waals interactions .
  • Stability : All compounds are stable under recommended storage conditions but may decompose at high temperatures, releasing toxic fumes (e.g., hydrogen cyanide) .
Reactivity
  • Nitrile Group : Participates in nucleophilic addition reactions (e.g., hydrolysis to carboxylic acids) and can act as a precursor for amines via reduction.
  • Alkoxy Chain : Inert under mild conditions but susceptible to oxidation at elevated temperatures. Longer chains may slow reaction kinetics due to steric hindrance .

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